N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14019912 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Studies have shown that specific compounds within this category can serve as effective anticonvulsants, with promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating their potential as safer and more effective treatments for neurological disorders (Hassan, Khan, & Amir, 2012).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer enhanced stability and higher inhibition efficiencies, showcasing their potential in protecting metals from corrosion, which is vital in extending the lifespan of metal structures and components in various industries (Hu et al., 2016).
Lipoxygenase Inhibition
Research into heterocyclic compounds, including benzothiazole derivatives, has identified their biological activities, particularly as lipoxygenase inhibitors. These inhibitors play a crucial role in managing inflammatory processes, indicating the potential for these compounds in treating inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).
Photodynamic Therapy for Cancer Treatment
Benzothiazole derivatives have been explored for their photodynamic therapy (PDT) applications in cancer treatment. Specifically, compounds with high singlet oxygen quantum yields have been synthesized and characterized, displaying promising properties as photosensitizers in PDT. Their ability to generate singlet oxygen upon light activation makes them suitable candidates for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Insecticidal Activity
The modification of the N'-benzoyl group in certain benzothiazole analogues has led to the discovery of compounds with significant insecticidal activity. These findings suggest the potential use of benzothiazole derivatives in developing new insecticides to protect crops and control pest populations, highlighting their importance in agricultural sciences (Sawada et al., 2003).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-13(12-8-6-5-7-9-12)17(23)21-18-20-14-10-19(2,3)11-15(22)16(14)24-18/h5-9,13H,4,10-11H2,1-3H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFERYYCICFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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